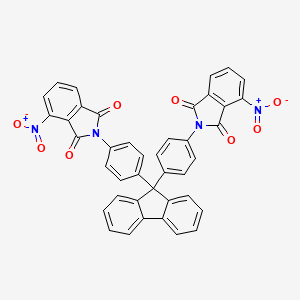![molecular formula C25H16FN3OS B11538902 (1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)
(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: is a complex organic compound with a fused pyrroloquinoline core. Let’s break down its structure:
- The pyrroloquinoline scaffold consists of a pyrrole ring fused to a quinoline ring.
- The 4-fluorophenyl group is attached at position 2.
- The thiophen-2-ylcarbonyl moiety is linked at position 1.
- Two cyano (CN) groups are present at positions 3 and 3a.
This compound exhibits interesting pharmacological properties due to its unique structure.
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Construction of the Pyrroloquinoline Core: A key step is the formation of the pyrroloquinoline core via a cyclization reaction between a pyrrole and a quinoline precursor.
Functionalization: The fluorophenyl and thiophen-2-ylcarbonyl groups are introduced using appropriate reagents.
Cyanation: The cyano groups are added using cyanating agents.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions and purification steps ensures high yields.
化学反応の分析
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction can yield the corresponding dihydro derivative.
Substitution: Substitution reactions at the fluorophenyl and thiophen-2-ylcarbonyl positions are possible.
Common Reagents: Reagents like , , and are commonly employed.
Major Products: The major products depend on the specific reaction conditions and substituents. Isolation and characterization are crucial to identify these products.
科学的研究の応用
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biology: It may serve as a fluorescent probe for biological studies.
Industry: The compound’s properties could find applications in materials science or catalysis.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate this fully.
類似化合物との比較
: Example reference (not an actual source).
特性
分子式 |
C25H16FN3OS |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C25H16FN3OS/c26-18-10-7-17(8-11-18)22-23(24(30)20-6-3-13-31-20)29-19-5-2-1-4-16(19)9-12-21(29)25(22,14-27)15-28/h1-13,21-23H/t21-,22-,23+/m1/s1 |
InChIキー |
DNJULKZQAGXJOT-ZLNRFVROSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H](C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(4-amino-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B11538821.png)
![2,4-dibromo-6-[(E)-{2-[(2Z)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11538831.png)
![N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11538835.png)
![N-[(Z)-(3,4-dichlorophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538840.png)


![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11538858.png)
![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)
![methyl 4-[2-(1,3-benzodioxol-5-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B11538865.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11538871.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11538908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)
![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
